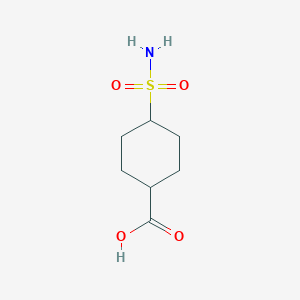

4-Sulfamoylcyclohexane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-sulfamoylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10)(H2,8,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKMTTKAFOHTFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934886-10-8 | |

| Record name | 4-sulfamoylcyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 4-Sulfamoylcyclohexane-1-carboxylic Acid

The following technical guide provides an in-depth physicochemical profiling of 4-Sulfamoylcyclohexane-1-carboxylic acid , a critical bifunctional scaffold in medicinal chemistry. This guide is structured to support researchers in the synthesis, characterization, and application of this saturated sulfonamide bioisostere.[1]

Technical Guide & Characterization Protocol

Executive Summary: The Saturated Bioisostere Advantage

In modern drug discovery, the transition from planar aromatic systems to three-dimensional saturated rings—often termed "escaping flatland"—is a proven strategy to improve solubility, metabolic stability, and target selectivity. This compound represents the saturated bioisostere of 4-sulfamoylbenzoic acid (Carzenide) .

This compound features two distinct ionizable groups: a carboxylic acid (C1) and a primary sulfonamide (C4) attached to a cyclohexane core. Its physicochemical behavior is dominated by cis/trans stereoisomerism , pH-dependent solubility, and a high capacity for hydrogen bonding. It serves as a versatile intermediate for Carbonic Anhydrase Inhibitors (CAIs) and novel diuretic agents.

Molecular Architecture & Stereochemistry

Structural Identity

-

IUPAC Name: this compound

-

Molecular Formula:

-

Molecular Weight: 207.25 g/mol

-

Key Functional Groups:

-

Carboxyl (

): H-bond donor/acceptor, acidic. -

Sulfamoyl (

): Strong H-bond donor/acceptor, weakly acidic.

-

Stereoisomerism: The Critical Variable

Unlike its aromatic analog, the cyclohexane ring introduces stereocomplexity. The 1,4-substitution pattern yields two diastereomers.

| Isomer | Conformation | Stability | Predicted Properties |

| Trans-isomer | Diequatorial (e,e) | Thermodynamically Favored | Higher melting point, lower solubility, more rigid. |

| Cis-isomer | Axial-Equatorial (a,e) | Less Stable | Lower melting point, higher solubility due to disrupted packing. |

Guidance: For drug development, the trans-isomer is typically preferred due to its extended linear topology, which mimics the vector alignment of the para-substituted benzene ring in Carzenide.

Figure 1: Stereochemical impact on physicochemical properties.

Physicochemical Profile

Ionization Constants (pKa)

The molecule is amphoteric in the Brønsted sense, possessing two acidic protons with distinct dissociation constants.

- (Carboxyl group): ~4.8

-

(Sulfonamide group): ~10.2

-

The aliphatic sulfonamide is less acidic than aromatic sulfonamides (pKa ~10.0) due to the lack of resonance stabilization from a phenyl ring. At pH 7.4, this group remains neutral (

).

-

Lipophilicity (LogP/LogD)

-

Predicted LogP (Neutral): ~0.3 to 0.8

-

Significantly lower than the aromatic analog (Carzenide LogP ~1.2) due to the higher fraction of

carbons and loss of planarity.

-

-

LogD (pH 7.4): ~ -2.5

-

Implication: The molecule is highly polar and water-soluble at physiological pH, necessitating active transport mechanisms or prodrug strategies for cellular permeability.

-

Solubility Profile

-

Low pH (< 3): Low solubility (Neutral species predominates).

-

Neutral pH (6-8): High solubility (Anionic carboxylate forms).

-

High pH (> 11): Very high solubility (Dianion forms:

and

Synthesis & Solid-State Characterization

Synthesis Strategy

Two primary routes exist. Route A (Hydrogenation) is preferred for accessing the cis/trans mixture which can then be isomerized. Route B (Chlorosulfonation) is a direct functionalization approach.

Figure 2: Synthetic pathway via catalytic hydrogenation of the aromatic analog.

Experimental Protocol: Synthesis via Chlorosulfonation (Route B)

Note: This route builds the sulfonamide on the cyclohexane ring.

-

Reagents: Cyclohexanecarboxylic acid, Chlorosulfonic acid (

), Thionyl chloride ( -

Procedure:

-

Step 1: React cyclohexanecarboxylic acid with

at 0°C to introduce the sulfonyl chloride group at the C4 position (regioselectivity can be poor; purification required). -

Step 2: Treat the intermediate 4-chlorosulfonylcyclohexanecarboxylic acid with aqueous ammonia (25%) at 0-5°C.

-

Step 3: Acidify the mixture to pH 2 with HCl to precipitate the product.

-

-

Purification: Recrystallize from water/ethanol to separate isomers. The trans-isomer is typically less soluble.

Experimental Protocols for Property Determination

Protocol: pKa Determination via Potentiometric Titration

Objective: Accurate determination of carboxyl and sulfonamide dissociation constants.

-

Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water. If solubility is low, use a co-solvent (methanol/water 20:80) and extrapolate to zero organic content (Yasuda-Shedlovsky method).

-

Titrant: 0.1 M KOH (standardized).

-

Procedure:

-

Perform titration at 25°C under inert

atmosphere. -

Record pH vs. Volume of titrant added.

-

-

Analysis:

-

First inflection point corresponds to

( -

Second inflection point (if observable in aqueous range) corresponds to

( -

Validation: Use the Henderson-Hasselbalch equation to fit the curve.

-

Protocol: LogP Measurement (Shake-Flask Method)

Objective: Determine lipophilicity for ADME prediction.

-

Phases: n-Octanol (saturated with water) and Water (saturated with n-octanol).

-

Buffer: Use 0.1 M Phosphate buffer at pH 7.4 (for LogD) or 0.1 M HCl (for LogP of neutral species).

-

Procedure:

-

Dissolve compound in the aqueous phase.

-

Add equal volume of octanol.

-

Shake for 24 hours at 25°C to reach equilibrium.

-

Centrifuge to separate phases.

-

-

Quantification: Analyze both phases using HPLC-UV (C18 column, 254 nm detection).

-

Calculation:

.

Applications in Drug Development

This scaffold is primarily utilized as:

-

Carbonic Anhydrase Inhibitor (CAI) Intermediate: The sulfonamide moiety binds to the Zinc ion in the CA active site. The cyclohexane ring provides a distinct hydrophobic interaction compared to the benzene ring of acetazolamide derivatives.

-

Bioisostere for Diuretics: Used to synthesize saturated analogs of loop diuretics (e.g., Furosemide analogs) to alter renal clearance and potency.

-

Linker in PROTACs: The bifunctionality allows it to serve as a rigid linker in proteolysis-targeting chimeras.

References

-

PubChem. (2025). Compound Summary: this compound (CID 124252697). National Library of Medicine. [Link]

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.

Sources

Molecular weight and structural formula of 4-Sulfamoylcyclohexane-1-carboxylic acid

< An In-depth Technical Guide on 4-Sulfamoylcyclohexane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a molecule with significant potential in medicinal chemistry and pharmaceutical development. The document details its core molecular attributes, including its structural formula and molecular weight, and outlines key physicochemical properties and analytical methodologies. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery and development.

This compound is an organic compound featuring a cyclohexane scaffold substituted with two key functional groups: a carboxylic acid and a sulfonamide. This distinct molecular architecture is central to its chemical behavior and potential biological activity.

Structural Formula

The structural formula of this compound consists of a six-carbon cyclohexane ring. A carboxylic acid group (-COOH) is attached to the first carbon atom, while a sulfamoyl group (-SO₂NH₂) is positioned at the fourth carbon. This arrangement gives rise to cis and trans stereoisomers, where the spatial orientation of the two functional groups relative to the ring differs. These isomers can exhibit distinct physical and biological properties.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| Molecular Formula | C₇H₁₃NO₄S[1] |

| IUPAC Name | This compound[1] |

| InChI | InChI=1S/C7H13NO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10)(H2,8,11,12)[1] |

| InChIKey | GFKMTTKAFOHTFF-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1CC(CCC1C(=O)O)S(=O)(=O)N[1] |

Sources

4-Sulfamoylcyclohexane-1-carboxylic acid CAS number and chemical identifiers

This guide provides a comprehensive technical overview of 4-Sulfamoylcyclohexane-1-carboxylic acid, a molecule of interest to researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles and data from structurally related compounds to offer insights into its properties, synthesis, and potential applications.

Chemical Identity and Structure

While a specific CAS number for this compound is not readily found in major chemical databases, its chemical identity can be defined by the following identifiers:

| Identifier | Value |

| Molecular Formula | C₇H₁₃NO₄S |

| IUPAC Name | This compound |

| SMILES | C1CC(CCC1C(=O)O)S(=O)(=O)N |

| InChI | InChI=1S/C7H13NO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10)(H2,8,11,12) |

| InChIKey | GFKMTTKAFOHTFF-UHFFFAOYSA-N |

The structure of this compound consists of a cyclohexane ring substituted with a carboxylic acid group and a sulfamoyl group at the 1 and 4 positions, respectively. The presence of these two functional groups suggests potential for diverse chemical reactivity and biological activity.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be conceptualized starting from a commercially available precursor, such as a substituted benzoic acid, followed by hydrogenation and functional group manipulation. The following multi-step synthesis is proposed based on established organic chemistry reactions.[1][2][3]

Caption: Proposed two-step synthesis of this compound.

Detailed Protocol:

Step 1: Hydrogenation of 4-Sulfamoylbenzoic acid

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 4-sulfamoylbenzoic acid in a suitable solvent such as methanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5% Rhodium on Carbon (Rh/C).

-

Hydrogenation: Pressurize the vessel with hydrogen gas to an appropriate pressure (e.g., 50-100 atm) and heat to a suitable temperature (e.g., 50-80 °C).

-

Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

-

Isolation: Evaporate the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Physicochemical Properties and Spectroscopic Profile

The physicochemical properties of this compound can be predicted based on its functional groups. The carboxylic acid moiety will confer acidic properties, while the sulfamoyl group can participate in hydrogen bonding.[4]

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the cyclohexane ring protons, typically in the range of 1.0-2.5 ppm. The proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift, usually above 10 ppm.[5][6]

-

¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the carboxylic acid in the range of 170-185 ppm. The carbons of the cyclohexane ring would appear in the aliphatic region.[5][6]

-

IR Spectroscopy: The infrared spectrum should exhibit a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption is expected around 1700-1725 cm⁻¹. The N-H stretching vibrations of the sulfamoyl group would likely appear in the region of 3200-3400 cm⁻¹, and the S=O stretches would be observed around 1350 and 1160 cm⁻¹.[5][7]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid and sulfamoyl groups.[8][9]

Potential Applications in Drug Development

The structural motifs present in this compound are of significant interest in medicinal chemistry.

The Role of the Cyclohexane Carboxylic Acid Scaffold:

The cyclohexane ring provides a three-dimensional scaffold that can be used to orient functional groups in specific spatial arrangements, which is crucial for binding to biological targets.[10] Cyclohexanecarboxylic acid derivatives have been explored as scaffolds for various therapeutic agents, including inhibitors of diacylglycerol acyltransferase 1 (DGAT1), which are being investigated for the treatment of obesity.[11] The carboxylic acid group itself can act as a key interacting group with biological targets, often forming salt bridges or hydrogen bonds.[12]

The Significance of the Sulfamoyl Group:

The sulfamoyl group is a common feature in many clinically used drugs.[13] Sulfonamides are a well-established class of therapeutics with a wide range of biological activities, including antibacterial, diuretic, and anticancer properties.[14][15] The sulfamoyl group can act as a hydrogen bond donor and acceptor, contributing to the binding affinity of a molecule to its target.[16] Furthermore, it can serve as a bioisostere for a carboxylic acid, offering similar functionality with potentially improved pharmacokinetic properties.

Caption: Logical relationship between the structural features of this compound and its potential applications in drug development.

Safety and Handling

Specific safety data for this compound is not available. However, based on the functional groups present, general laboratory safety precautions should be followed. The compound should be handled in a well-ventilated area, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This compound represents a molecule with significant potential for further investigation in the field of medicinal chemistry. The combination of a rigid cyclohexane scaffold with two key pharmacophoric groups, a carboxylic acid and a sulfamoyl moiety, makes it an attractive candidate for the design of novel therapeutic agents. While direct experimental data is currently scarce, this guide provides a solid foundation for researchers interested in synthesizing and exploring the biological activities of this and related compounds.

References

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 23). The Crucial Role of Cyclohexanecarboxylic Acid in Pharmaceutical Synthesis.

- Mustafa, M., & Winum, J.-Y. (2022, February). The importance of sulfur-containing motifs in drug design and discovery. Expert Opinion on Drug Discovery.

- Various Authors. (2012, July 1).

- Various Authors. (2012, July 1).

- Various Authors. (2014, May 22).

- Benchchem. A Comparative Analysis of Cyclohexaneacetic Acid and Cyclohexanecarboxylic Acid for Researchers and Drug Development Professionals.

- Various Authors. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.

- Taylor & Francis. (2022, February 25). The importance of sulfur-containing motifs in drug design and discovery.

- Various Authors. (2022, September 10). New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling. MDPI.

- PubChem. 2-[[4-[(4-Ethoxyphenyl)

- Wikipedia. Cyclohexanecarboxylic acid.

- PubChem. 4-Sulfanylcyclohexane-1-carboxylic acid | C7H12O2S | CID 20547182.

- Organic Syntheses. 1-methylcyclohexanecarboxylic acid.

- Google Patents. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.

- Google Patents. US6740765B1 - Method for preparing cyclohexane carboxylic acids.

- Jasperse, J. Chem 360 Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides.

- McMurry, J. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition.

- Chemistry Steps. (2025, September 28).

- AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. J. Chem. Pharm. Res., 5(6), 168-177.

- Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.

- LibreTexts. (2022, September 24). 21.

- Organic Chemistry Portal.

- Various Authors. Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers.

- LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Britannica. (2026, January 22). Carboxylic acid - Synthesis, Reactions, Properties.

- PubChem. 4-Hydroxy-3-oxocyclohexane-1-carboxylic acid | C7H10O4 | CID 3386153.

- PMC.

- ResearchGate. (PDF) Introductory Chapter: Carboxylic Acids - Key Role in Life Sciences.

- Research and Reviews. (2023, March 24).

- Benchchem. 4-Bromocyclohexane-1-carboxylic acid | 89892-96-6.

- PubChem. 4-Ethoxycyclohexane-1-carboxylic acid | C9H16O3 | CID 21196867.

- Organic Syntheses.

- Oregon State University. Carboxylic Acid Spectroscopy - CH 336.

Sources

- 1. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google Patents [patents.google.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. rroij.com [rroij.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nbinno.com [nbinno.com]

- 11. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. tandfonline.com [tandfonline.com]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Thermodynamic Solubility of 4-Sulfamoylcyclohexane-1-carboxylic Acid: A Comparative Analysis in Aqueous and Organic Solvents

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The preclinical phase of drug development is critically dependent on the accurate characterization of a candidate's physicochemical properties. Among these, thermodynamic solubility is a cornerstone, directly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[1][2] This guide provides a comprehensive framework for understanding and determining the thermodynamic solubility of 4-Sulfamoylcyclohexane-1-carboxylic acid, a molecule of interest due to its bifunctional nature, incorporating both acidic (carboxylic acid, sulfonamide) and lipophilic (cyclohexane ring) moieties. We delve into the theoretical underpinnings of its expected solubility behavior, present a gold-standard experimental protocol, and offer a template for the systematic analysis of its solubility across a pharmaceutically relevant spectrum of aqueous and organic solvents. This document is intended for researchers, chemists, and formulation scientists dedicated to building a robust data package for promising drug candidates.

Introduction: The Significance of Solubility

The journey of a drug from administration to its site of action is fraught with physiological barriers. For oral dosage forms, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation.[3] Insufficient aqueous solubility is a leading cause of failure for many new chemical entities.[3] Therefore, the determination of thermodynamic solubility —defined as the maximum concentration of a solute that can be dissolved in a solvent at equilibrium—is a non-negotiable step in early drug development.[2][4][5]

This guide focuses on this compound. Its molecular structure presents a compelling case study in solubility.

Caption: Molecular structure of this compound.

The molecule is characterized by:

-

A non-polar cyclohexane ring , which is expected to favor solubility in lipophilic, organic solvents.[6][7]

-

A polar, ionizable carboxylic acid group , which can donate a proton. This group is expected to enhance aqueous solubility, particularly at neutral to basic pH where it exists as the highly polar carboxylate anion.[8][9][10]

-

A polar sulfonamide group , which is capable of hydrogen bonding and is also weakly acidic. This group further contributes to the molecule's polarity and potential for aqueous solubility.[11][12]

The interplay of these distinct functional groups makes predicting its solubility profile non-trivial and necessitates rigorous experimental evaluation.

Theoretical Framework: Predicting Solubility Behavior

A molecule's solubility is governed by the principle of "like dissolves like." The overall solubility in a given solvent is a function of the energy balance between solute-solute, solvent-solvent, and solute-solvent interactions.

-

In Water: Solubility will be a tug-of-war between the hydrophobic cyclohexane core and the hydrophilic carboxylic acid and sulfonamide groups. We can predict that the aqueous solubility will be highly pH-dependent .[5]

-

Low pH (e.g., pH 1-2): The carboxylic acid will be fully protonated (R-COOH). In this neutral form, the molecule's overall polarity is reduced, and solubility is expected to be minimal, dominated by the hydrophobic ring.

-

Physiological & High pH (e.g., pH > 5): The carboxylic acid will deprotonate to its carboxylate form (R-COO⁻). The introduction of a formal charge dramatically increases polarity and the strength of interactions with water molecules, leading to a significant increase in solubility.[10]

-

-

In Organic Solvents:

-

Non-Polar Solvents (e.g., Cyclohexane): These solvents will primarily interact with the cyclohexane ring. However, the highly polar carboxylic acid and sulfonamide groups will be poorly solvated, likely leading to very low solubility.[7][13]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, allowing them to interact favorably with the carboxylic acid and sulfonamide groups. They also have alkyl portions that can interact with the cyclohexane ring, suggesting moderate to good solubility.[14]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents are strong hydrogen bond acceptors and have high dipole moments, enabling effective solvation of the polar functional groups. DMSO, in particular, is often an excellent solvent for a wide range of drug-like molecules.[15]

-

This theoretical analysis underpins the experimental design, ensuring a comprehensive evaluation across a relevant chemical space.

Gold Standard Methodology: The Shake-Flask Method for Thermodynamic Solubility

To obtain true equilibrium solubility data, the shake-flask method is the universally recognized gold standard.[4][16][17][18] The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to allow equilibrium to be reached.[18][19] This method is distinct from kinetic solubility assays, which are faster but can overestimate solubility by creating supersaturated solutions.[20][21]

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed, Self-Validating Experimental Protocol

This protocol is designed to be self-validating by including multiple time points to confirm that equilibrium has been achieved.

Materials:

-

This compound (solid, >98% purity)

-

Glass vials (e.g., 4 mL) with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a UV/Vis detector

-

Selected solvents (e.g., Water, pH buffers, Methanol, Acetonitrile, 1-Octanol, Cyclohexane)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount sufficient to create a visible solid slurry after equilibration is required (e.g., 2-5 mg).

-

Causality Check: Using an excess of solid is fundamental to the definition of thermodynamic solubility, ensuring the solution is saturated and in equilibrium with the solid phase.[5]

-

-

Solvent Addition: Accurately dispense a known volume of the desired solvent (e.g., 2.0 mL) into the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 250 rpm).

-

Time-Point Sampling (Self-Validation):

-

After 24 hours , remove the vials from the shaker.

-

Allow the vials to rest for 30 minutes at the equilibration temperature to let heavy solids settle.

-

Proceed to Step 5.

-

Return the vials to the shaker for an additional 24 hours (48 hours total), then repeat the sampling process.

-

Trustworthiness Check: If the calculated solubility at 24 hours and 48 hours is consistent (e.g., within 10-15%), equilibrium has been successfully reached.[5][22] If not, a longer incubation time is required.

-

-

Phase Separation: To analyze the dissolved concentration, the supernatant must be completely separated from the undissolved solid.

-

Method A (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

-

Method B (Filtration): Use a syringe to draw the suspension and carefully filter it through a 0.22 µm syringe filter into a clean vial. Discard the initial few drops to saturate the filter membrane.

-

-

Sample Preparation for Analysis: Immediately after separation, carefully pipette a known volume of the clear supernatant and dilute it with a suitable mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Analytical Quantification (HPLC-UV):

-

Develop a specific HPLC method capable of resolving the analyte from any impurities.

-

Prepare a series of calibration standards of known concentrations.

-

Inject the diluted samples and the calibration standards onto the HPLC system.

-

Quantify the concentration in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

-

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, comparative table. This allows for at-a-glance assessment of the compound's behavior across different chemical environments.

Hypothetical Solubility Data Table

| Solvent System | Polarity Index | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |

| Purified Water | 10.2 | Polar Protic | 25 | 0.85 | 0.0041 |

| pH 2.0 Buffer | ~10 | Aqueous | 25 | 0.15 | 0.0007 |

| pH 7.4 Buffer | ~10 | Aqueous | 25 | 15.2 | 0.0733 |

| Methanol | 5.1 | Polar Protic | 25 | 45.8 | 0.2210 |

| Ethanol | 4.3 | Polar Protic | 25 | 21.3 | 0.1028 |

| Acetonitrile | 5.8 | Polar Aprotic | 25 | 5.5 | 0.0265 |

| 1-Octanol | 3.4 | Semi-polar | 25 | 2.5 | 0.0121 |

| Cyclohexane | 0.2 | Non-Polar | 25 | <0.01 | <0.00005 |

(Note: Data are illustrative examples for discussion purposes.)

Discussion and Field-Proven Insights

-

Aqueous Solubility: The hypothetical data clearly illustrates the profound impact of pH. The very low solubility at pH 2.0 confirms the prediction that the neutral, protonated form is poorly soluble. The >100-fold increase in solubility at pH 7.4 demonstrates the dominant effect of the deprotonated carboxylate group, which is a critical piece of information for predicting oral absorption in the neutral environment of the small intestine.

-

Organic Solvent Solubility: The highest solubility is observed in methanol, a polar protic solvent capable of extensive hydrogen bonding with both the carboxylic acid and sulfonamide moieties. The poor solubility in cyclohexane confirms the energetic penalty of desolvating the polar groups in a non-polar environment.[13]

-

Implications for Drug Development: The data suggest that this compound is a BCS Class II or IV candidate (low solubility, variable permeability). The pH-dependent solubility indicates that formulation strategies such as salt formation or the use of enteric coatings could be viable paths to enhance oral bioavailability. The high solubility in polar organic solvents suggests that solvent-based formulations for preclinical studies are feasible.

Conclusion

The thermodynamic solubility of this compound is a complex property dictated by the amphiphilic nature of its structure. A systematic evaluation using the gold-standard shake-flask method reveals a distinct pH-dependent aqueous solubility profile and a preference for polar organic solvents. This essential data provides an authoritative foundation for subsequent formulation development, enabling scientists to make informed decisions and mitigate risks associated with poor solubility, thereby accelerating the journey from candidate molecule to potential therapeutic.

References

-

Shake Flask Method Summary. (n.d.). BioAssay Systems. [Link]

-

Cyclohexanecarboxylic acid. (n.d.). Solubility of Things. [Link]

-

Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). U.S. EPA Product Properties Test Guidelines. [Link]

-

Martin, A., et al. (1981). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 70(11), 1260-4. [Link]

-

Cysewski, P., & Jeliński, T. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1). [Link]

-

Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(5), 13186-13207. [Link]

-

Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(12), 4153-4161. [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. [Link]

-

Martínez, F., et al. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]

-

Kyriaco, A., et al. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. [Link]

-

Solubility Test, HPLC-UV/VIS Method. (n.d.). Pharmacology Discovery Services. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

How to measure solubility for drugs in oils/emulsions? (2023). ResearchGate. [Link]

-

Jain, C. R., & Patil, R. D. (2026). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW... International Journal of Pharmaceutical Sciences and Research, 17(2), 511-28. [Link]

-

Cyclohexane. (n.d.). Wikipedia. [Link]

-

How to determine the solubility of cyclohexane. (2016). Quora. [Link]

-

Water-enhanced solubility of carboxylic acids in organic solvents... (1992). UNT Digital Library. [Link]

-

The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (2023). Sciforum. [Link]

-

2-[[4-[(4-Ethoxyphenyl)sulfamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylate. (n.d.). PubChem. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients... (2017). Dissolution Technologies. [Link]

-

Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. (2003). ResearchGate. [Link]

-

Thermodynamic study of the solubility of some sulfonamides in cyclohexane. (2003). SciSpace. [Link]

-

Chapter 13 Carboxylic Acids. (n.d.). [Link]

-

Thermodynamic study of the solubility of some sulfonamides in cyclohexane. (2003). SciELO. [Link]

-

Greece, D. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(1). [Link]

-

Physical Properties of Carboxylic Acids. (2023). Chemistry LibreTexts. [Link]

-

Carboxylic acid. (n.d.). Wikipedia. [Link]

-

20.2 Structure and Properties of Carboxylic Acids. (n.d.). In Organic Chemistry: A Tenth Edition. [Link]

-

Effect of Temperature on the Solubility of Short-Chain Carboxylic Acids in Water. (2000). ResearchGate. [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. improvedpharma.com [improvedpharma.com]

- 3. ijpsr.com [ijpsr.com]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Cyclohexane - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 10. 20.2 Structure and Properties of Carboxylic Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. polimery.umw.edu.pl [polimery.umw.edu.pl]

- 16. enamine.net [enamine.net]

- 17. bioassaysys.com [bioassaysys.com]

- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 21. inventivapharma.com [inventivapharma.com]

- 22. downloads.regulations.gov [downloads.regulations.gov]

Technical Guide: pKa Values and Ionization States of 4-Sulfamoylcyclohexane-1-carboxylic acid

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 4-Sulfamoylcyclohexane-1-carboxylic acid , a bifunctional aliphatic compound featuring a carboxylic acid and a primary sulfonamide moiety. Understanding the ionization behavior of this molecule is critical for optimizing its solubility, membrane permeability, and pharmacokinetic profile in drug development.

This guide details the predicted pKa values, microspecies distribution across physiological pH ranges, and validated experimental protocols for empirical determination.

Molecular Architecture & Functional Analysis

The physicochemical behavior of this compound is governed by two distinct ionizable groups attached to a lipophilic cyclohexane scaffold.

Structural Components[1][2][3]

-

Scaffold: Cyclohexane ring.[1] The 1,4-substitution pattern allows for cis and trans stereoisomerism. The trans isomer typically exhibits higher thermodynamic stability due to the equatorial positioning of bulky substituents.

-

Acidic Center 1 (Carboxylic Acid): A carboxylic acid group (-COOH) at position 1. This is the primary ionization center at physiological pH.

-

Acidic Center 2 (Sulfonamide): A primary sulfamoyl group (-SO

NH

Electronic Effects

The cyclohexane ring acts as an aliphatic spacer. Unlike aromatic systems (e.g., benzoic acid derivatives), there is no resonance conjugation between the two functional groups. However, inductive effects play a role: the electron-withdrawing nature of the sulfamoyl group (via the

pKa Analysis & Ionization Profile

Predicted pKa Values

Based on Structure-Activity Relationship (SAR) analysis of aliphatic carboxylic acids and sulfonamides, the estimated dissociation constants are:

| Functional Group | Type | Estimated pKa | Description |

| Carboxylic Acid (-COOH) | Acidic | 4.5 – 4.9 | Ionizes to carboxylate (-COO⁻). Similar to cyclohexanecarboxylic acid (pKa ≈ 4.90), slightly acidified by the distal sulfamoyl group. |

| Sulfonamide (-SO | Weak Acid | 10.2 – 10.8 | Ionizes to sulfonamidate (-SO |

Ionization States by pH

The molecule exists in three distinct ionization states depending on the solvent pH.

| pH Range | Dominant Species | Net Charge | Structure Notation | Solubility Prediction |

| pH < 4.0 | Neutral | 0 | R-COOH / R-SO | Low (Intrinsic Solubility) |

| pH 4.0 – 10.0 | Mono-anion | -1 | R-COO⁻ / R-SO | High (Physiological pH) |

| pH > 10.5 | Di-anion | -2 | R-COO⁻ / R-SO | Very High |

Microspecies Distribution Diagram

The following diagram illustrates the sequential deprotonation pathway.

Figure 1: Sequential ionization pathway of this compound.

Physicochemical Implications for Drug Development[4]

Physiological Solubility (pH 7.4)

At blood pH (7.4), the carboxylic acid is >99% ionized (anionic), while the sulfonamide remains >99% neutral.

-

Result: The molecule carries a net charge of -1.

-

Impact: This ensures good aqueous solubility in plasma but may limit passive diffusion across the blood-brain barrier (BBB) unless specific transport mechanisms are utilized.

Lipophilicity (LogD Profile)

-

LogP (Intrinsic): Estimated at ~0.5 to 1.0 (moderately polar).

-

LogD (pH 7.4): Significantly lower than LogP (approx -2.0 to -1.5) due to the carboxylate anion. This suggests the compound will partition heavily into the aqueous phase in systemic circulation.

Experimental Protocols for pKa Determination

To validate the predicted values, the following experimental workflows are recommended.

Method Selection Strategy

-

Potentiometric Titration: Gold standard for water-soluble compounds with pKa between 2 and 12.

-

LC-pH (Liquid Chromatography): Preferred if the compound has low intrinsic solubility or impurities.

Protocol: Potentiometric Titration (SiriusT3 / GLpKa Style)

Objective: Determine macro-pKa values in aqueous media.

Reagents:

-

0.15 M KCl (Ionic Strength Adjuster).

-

0.5 M HCl and 0.5 M KOH (Standardized Titrants).

-

Argon gas (Carbonate-free environment).

Workflow:

-

Sample Preparation: Dissolve ~3-5 mg of the compound in 10 mL of 0.15 M KCl. Ensure the starting pH is low (pH ~2.0) using HCl to fully protonate the carboxyl group.

-

Titration: Titrate with 0.5 M KOH under Argon atmosphere from pH 2.0 to pH 12.0.

-

Data Collection: Record pH vs. Volume of titrant added.

-

Analysis: Use the Bjerrum plot or derivative analysis (

) to identify inflection points.-

Inflection 1 (pH ~4.7): Corresponds to Carboxyl group.[2]

-

Inflection 2 (pH ~10.5): Corresponds to Sulfonamide group.

-

Protocol: LC-UV Titration (Cosolvent Method)

Objective: Determine pKa for poorly soluble compounds using methanol/water mixtures.

Workflow Visualization:

Figure 2: LC-UV Cosolvent extrapolation workflow for pKa determination.

Steps:

-

Prepare mobile phases buffered at pH 2.5 through 11.5 (0.5 unit increments).

-

Inject sample at varying methanol concentrations (e.g., 20%, 30%, 40%).

-

Plot the apparent pKa (

) vs. fraction of organic solvent. -

Extrapolate to 0% methanol to obtain the aqueous pKa.

References

-

PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

-

Sanli, N., et al. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures.[3] Journal of the Brazilian Chemical Society, 2010. [Link]

-

Perlovich, G. L., et al. Sulfonamides: Structure, Properties, and pKa Analysis. ResearchGate / Journal of Solution Chemistry. [Link]

-

Chem. LibreTexts. Structure and Properties of Carboxylic Acids. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 4-Sulfamoylcyclohexane-1-carboxylic Acid: A Framework for Characterization

For Immediate Release

Abstract

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, bioavailability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, presents both a challenge and an opportunity in drug development. This guide outlines a comprehensive framework for the solid-state characterization of 4-Sulfamoylcyclohexane-1-carboxylic acid, a novel chemical entity. As no public crystallographic data for this specific compound currently exists, this document serves as a detailed procedural whitepaper, guiding researchers through a systematic workflow for polymorph screening, crystal structure elucidation, and thermodynamic characterization. By adhering to the principles and protocols detailed herein, researchers can ensure a thorough understanding of the solid-state landscape of this and other new chemical entities, mitigating risks and optimizing the path to a viable drug product.

Introduction: The Imperative of Solid-State Characterization

This compound is a molecule of interest with potential therapeutic applications. As with any new chemical entity (NCE), the transition from a promising molecule to a safe and effective drug product is contingent on a thorough understanding of its material properties.[1] The solid form of the API has a profound influence on critical physicochemical properties, including melting point, solubility, and powder flow.[2]

Polymorphism is a common phenomenon among pharmaceutical compounds, with over 50% of APIs estimated to have multiple polymorphic forms.[3] These different crystal forms, while chemically identical, can exhibit significantly different physical properties that impact drug performance and stability.[4] The unforeseen appearance of a more stable, less soluble polymorph can have disastrous consequences for a drug product, as famously exemplified by the case of the antiretroviral drug ritonavir.[1] Therefore, a proactive and comprehensive polymorph screen is not merely a recommendation but a regulatory expectation and a cornerstone of robust drug development.[5] This guide provides a detailed, field-proven methodology for such an investigation, using this compound as a model compound.

Foundational Concepts: Understanding Polymorphism

Polymorphism describes the existence of a substance in two or more crystalline phases that feature different arrangements or conformations of the molecules in the crystal lattice.[4] These variations in the solid state can lead to different thermodynamic stabilities. The relationship between polymorphs is categorized as either enantiotropic or monotropic.

-

Enantiotropic Systems: Different polymorphs are the most stable over different temperature and pressure ranges. A reversible transition temperature exists where the two forms have equal free energy.

-

Monotropic Systems: One polymorph is the most stable at all temperatures below the melting point. Any other forms are metastable and will irreversibly convert to the stable form over time.

The relative stability of polymorphs is governed by Gibbs free energy, and the form with the lowest free energy under a given set of conditions will be the most stable.[1] This stability directly impacts solubility; metastable forms are generally more soluble than their stable counterparts.[3]

The Experimental Keystone: A Systematic Polymorph Screen

The objective of a polymorph screen is to crystallize the API under a wide array of conditions to access the full spectrum of its potential solid forms.[6] A high-throughput screening approach is often employed to efficiently explore a broad experimental space with a minimal amount of material.[]

Initial Characterization of the Starting Material

Before initiating a screen, the starting batch of this compound must be thoroughly characterized to establish a baseline. This involves:

-

X-Ray Powder Diffraction (XRPD): To determine if the initial material is crystalline and to obtain its characteristic "fingerprint" pattern.

-

Thermal Analysis (DSC & TGA): To identify the melting point, check for thermal events prior to melting (e.g., polymorph transitions or desolvation), and assess thermal stability.

-

Spectroscopy (FT-IR & Raman): To obtain vibrational spectra of the initial form.

-

Microscopy: To document the crystal habit (shape) and particle morphology.

Crystallization Methodologies

A diverse range of crystallization techniques should be employed to maximize the chances of discovering different polymorphs. The choice of solvent is a critical parameter, as drug-solvent interactions can influence which crystal form nucleates and grows.[8]

| Crystallization Method | Principle | Rationale for Inclusion |

| Slow Evaporation | Gradual removal of solvent from a saturated solution. | Allows for slow crystal growth, which can favor the formation of thermodynamically stable forms. |

| Anti-Solvent Addition | Addition of a solvent in which the compound is insoluble to a solution of the compound. | Rapidly induces supersaturation, which can trap metastable kinetic forms. |

| Thermal Cooling | Cooling a saturated solution to induce crystallization. | The rate of cooling can be controlled to target either stable or metastable forms. |

| Slurry Equilibration | Suspending a solid in a solvent in which it is sparingly soluble and agitating over time. | Allows for the conversion of less stable forms to the most stable form at a given temperature. |

| Melt Crystallization | Cooling the molten compound. | Accesses high-energy forms that may not be accessible from solution. |

| Grinding/Milling | Application of mechanical stress. | Can induce solid-state phase transformations. |

| Sublimation | Vapor-phase deposition. | A solvent-free method that can yield high-purity crystals and potentially novel forms.[9] |

A suggested starting point for solvent selection would include a range of chemical classes with varying polarities and hydrogen bonding capabilities (e.g., alcohols, ketones, esters, aromatic hydrocarbons, and water).

Analytical Toolkit for Solid-Form Characterization

A multi-technique approach is essential for the unambiguous identification and characterization of polymorphic forms.[4][10]

| Technique | Abbreviation | Primary Application |

| X-Ray Powder Diffraction | XRPD | Fingerprinting of crystalline forms; identification of new polymorphs and assessment of phase purity. |

| Single-Crystal X-Ray Diffraction | SCXRD | Absolute determination of the crystal structure, including unit cell parameters, space group, and molecular packing. |

| Differential Scanning Calorimetry | DSC | Measurement of melting points, enthalpies of fusion, and detection of solid-state transitions. |

| Thermogravimetric Analysis | TGA | Quantification of solvent/water content in solvates/hydrates and assessment of thermal decomposition. |

| Raman and FT-IR Spectroscopy | - | Probing differences in the molecular environment and conformation between polymorphs. Low-frequency Raman is particularly sensitive to lattice vibrations.[3] |

| Hot-Stage Microscopy | HSM | Visual observation of thermal events like melting, desolvation, and phase transitions as a function of temperature. |

| Dynamic Vapor Sorption | DVS | Assessment of hygroscopicity and the potential for hydrate formation. |

digraph "Characterization_Pyramid" { rankdir=TB; node [shape=plaintext, fontname="Helvetica", fontsize=11];subgraph "cluster_pyramid" { label="Analytical Techniques for Solid-Form Characterization"; style="rounded"; bgcolor="#F1F3F4"; node [shape=box, style=filled, fontname="Helvetica", fontsize=10, width=3]; "SCXRD" [label="Single-Crystal X-Ray Diffraction (SCXRD)\nDefinitive Structure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "XRPD" [label="X-Ray Powder Diffraction (XRPD)\nPrimary Fingerprinting & Phase ID", fillcolor="#FBBC05", fontcolor="#202124"]; "Thermal" [label="Thermal Methods (DSC, TGA)\nThermodynamic Properties", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Spectroscopy" [label="Spectroscopy (Raman, FT-IR)\nMolecular Environment", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Microscopy" [label="Microscopy (HSM, SEM)\nMorphology & Visual Confirmation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "SCXRD" -> "XRPD" [style=invis]; "XRPD" -> "Thermal" [style=invis]; "Thermal" -> "Spectroscopy" [style=invis]; "Spectroscopy" -> "Microscopy" [style=invis]; }

}

Data Synthesis: From Identification to Understanding

Once unique solid forms have been identified through primary screening (typically XRPD), a more in-depth characterization is required.

Structural Elucidation

For any novel, crystalline form, obtaining a single-crystal structure is the gold standard. SCXRD provides unequivocal proof of a new polymorph and reveals the detailed molecular conformation and intermolecular interactions (e.g., hydrogen bonding) that define the crystal packing.

Thermodynamic Relationships

Competitive slurry experiments are crucial for determining the relative thermodynamic stability of the discovered polymorphs. By slurrying mixtures of two forms in a solvent at various temperatures, the system will equilibrate to the most stable form under those conditions. This allows for the determination of whether the polymorphic system is monotropic or enantiotropic.

Physicochemical Profiling

Key forms, particularly the most stable form and any persistent metastable forms, should be subjected to further physicochemical profiling. This includes:

-

Aqueous Solubility: Determining the equilibrium solubility is critical for predicting oral bioavailability.

-

Dissolution Rate: Measuring how quickly the solid dissolves provides further insight into potential in vivo performance.

-

Physical and Chemical Stability: Assessing stability under accelerated conditions (e.g., high temperature and humidity) is necessary to ensure the chosen form will not convert during storage or processing.

-

Hygroscopicity: Understanding the material's affinity for water is vital for handling, processing, and formulation design.

Conclusion: Selecting the Optimal Solid Form

The comprehensive solid-state characterization of a new chemical entity like this compound is a critical, multi-faceted process that underpins successful drug development.[11] The selection of a final solid form for development is a milestone decision that balances thermodynamic stability, physicochemical properties, and manufacturability.[1] By implementing a systematic and scientifically rigorous workflow as outlined in this guide, researchers can confidently identify, characterize, and select the optimal crystalline form, thereby de-risking the development pathway and building a robust foundation for a safe and effective pharmaceutical product.

References

-

Systematic workflow for crystallization process design for a polymorphic system: an experimental case study of imatinib mesylate. (2025). RSC Publishing. Available at: [Link]

-

Solid Form Development Considerations | Solid State Chemistry. (n.d.). Onyx Scientific. Available at: [Link]

-

Marini, A., Berbenni, V., Bruni, G., Margheritis, C., & Orlandi, A. (2001). Physicochemical study of the solid forms of a new drug. Journal of Pharmaceutical Sciences, 90(12), 2131-40. Available at: [Link]

-

Chapter 21: Pharmaceutical Properties – The Importance of Solid Form Selection. (2023). Royal Society of Chemistry Books. Available at: [Link]

-

Characterization of Physicochemical Properties. (n.d.). Pace Analytical. Available at: [Link]

-

A Review on Significance of Identifying an Appropriate Solid Form During Drug Discovery and Product Development. (n.d.). ResearchGate. Available at: [Link]

-

Exploring Sublimation as a Tool for Polymorphic Screening in Niflumic Acid–Caffeine Pharmaceutical Cocrystals. (2025). ACS Publications. Available at: [Link]

-

Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. (2020). Asian Journal of Pharmacy and Technology, 10(2), 124-129. Available at: [Link]

-

trans-4-[(Phenylsulfonyloxy)methyl]cyclohexanecarboxylic acid. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Characterizing Polymorphs and Amorphous Form. (2020). News-Medical.net. Available at: [Link]

-

Cambridge Structural Database. (n.d.). Wikipedia. Available at: [Link]

-

Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. (n.d.). Coherent. Available at: [Link]

-

4-[(4-Methylbenzenesulfonamido)methyl]cyclohexanecarboxylic acid. (2011). ResearchGate. Available at: [Link]

-

Development of a Targeted Polymorph Screening Approach for a Complex Polymorphic and Highly Solvating API. (2025). ResearchGate. Available at: [Link]

-

Polymorph screening in pharmaceutical development. (2010). European Pharmaceutical Review. Available at: [Link]

-

Crystal structure of 4-{[(2,4-dihydroxybenzylidene)amino]methyl}cyclohexanecarboxylic acid. (2015). ResearchGate. Available at: [Link]

-

The Cambridge Structural Database. (n.d.). ResearchGate. Available at: [Link]

-

Polymorph, Salt & Cocrystal Screening. (n.d.). Veranova. Available at: [Link]

-

Crystal structure of 4-{[(2,4-dihydroxybenzylidene)amino]methyl}cyclohexanecarboxylic acid. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Polymorphism Screening. (n.d.). Creative Biolabs. Available at: [Link]

-

The Largest Curated Crystal Structure Database. (n.d.). CCDC. Available at: [Link]

-

CSD 2212294: Experimental Crystal Structure Determination. (2024). NSF Public Access Repository. Available at: [Link]

-

Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service. Available at: [Link]

-

View of Cambridge Structural Database (WebCSD). (n.d.). Issues in Science and Technology Librarianship. Available at: [Link]

-

4-(Aminomethyl)cyclohexanecarboxylic acid. (n.d.). PubChem. Available at: [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. onyxipca.com [onyxipca.com]

- 3. coherent.com [coherent.com]

- 4. ajptonline.com [ajptonline.com]

- 5. veranova.com [veranova.com]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Systematic workflow for crystallization process design for a polymorphic system: an experimental case study of imatinib mesylate - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00852B [pubs.rsc.org]

- 11. A Review on Significance of Identifying an Appropriate Solid Form During Drug Discovery and Product Development – Material Science Research India [materialsciencejournal.org]

The Unexplored Potential of 4-Sulfamoylcyclohexane-1-carboxylic Acid: A Technical Guide for Medicinal Chemists

Introduction: A Scaffold of Untapped Promise

In the vast landscape of medicinal chemistry, the strategic combination of well-established pharmacophores into novel scaffolds is a cornerstone of innovative drug design. The 4-sulfamoylcyclohexane-1-carboxylic acid moiety presents a compelling, yet underexplored, structural framework. This guide delves into the therapeutic potential of this unique scaffold, dissecting the individual contributions of its core components—the rigid cyclohexane ring, the versatile sulfonamide, and the interactive carboxylic acid. By understanding the established roles of these fragments, we can project the potential applications and design considerations for this promising, yet largely uninvestigated, molecule. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a roadmap for exploring the synthesis, biological evaluation, and therapeutic targeting of this compound and its derivatives.

Proposed Synthesis of this compound

While specific literature on the synthesis of this compound is sparse, a logical and efficient synthetic route can be proposed based on well-established transformations. The most plausible approach involves the catalytic hydrogenation of a readily available aromatic precursor, 4-sulfamoylbenzoic acid (also known as Carzenide).[1]

Synthetic Workflow

The proposed two-step synthesis is outlined below. It commences with the commercially available 4-sulfamoylbenzoic acid, which is then subjected to catalytic hydrogenation to saturate the benzene ring, yielding the target compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Catalytic Hydrogenation of 4-Sulfamoylbenzoic Acid

This protocol is adapted from established procedures for the hydrogenation of benzoic acid derivatives.[2][3][4]

Materials:

-

4-Sulfamoylbenzoic acid

-

Rhodium on carbon (5% Rh/C) or Ruthenium on carbon (5% Ru/C) catalyst

-

Solvent: Water or a binary mixture of 1,4-dioxane and water (1:1)[4]

-

High-pressure autoclave

-

Hydrogen gas source

-

Standard laboratory glassware and filtration equipment

Procedure:

-

In a high-pressure autoclave, dissolve 4-sulfamoylbenzoic acid in the chosen solvent (e.g., 1:1 1,4-dioxane/water). The concentration should be optimized based on solubility.

-

Carefully add the Rh/C or Ru/C catalyst under an inert atmosphere (e.g., nitrogen). A typical catalyst loading is 5-10% by weight relative to the substrate.

-

Seal the autoclave and purge the system several times with nitrogen, followed by hydrogen gas to remove any residual oxygen.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 6-15 MPa)[3][4].

-

Heat the reaction mixture to the target temperature (e.g., 100-150°C) with vigorous stirring.[4]

-

Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots using techniques like HPLC or TLC.

-

Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Causality of Experimental Choices:

-

Catalyst: Rhodium and Ruthenium on carbon are highly effective catalysts for the hydrogenation of aromatic rings.[3][4] They are chosen for their efficiency and selectivity in reducing the benzene ring while leaving the carboxylic acid and sulfonamide groups intact.

-

Solvent: The use of water or a dioxane/water mixture enhances the solubility of the benzoic acid salt and can improve the reaction rate and selectivity.[4]

-

Pressure and Temperature: These conditions are necessary to achieve a reasonable reaction rate for the hydrogenation of the aromatic ring.

The this compound Scaffold: A Medicinal Chemistry Perspective

The therapeutic potential of this scaffold lies in the synergistic interplay of its three constituent parts.

The Cyclohexane Core: A Rigid Foundation for Improved Pharmacokinetics

The replacement of a planar aromatic ring with a three-dimensional cyclohexane scaffold is a common strategy in medicinal chemistry to enhance the physicochemical properties of a drug candidate. The cyclohexane ring provides a rigid, non-planar core that can improve metabolic stability by removing sites susceptible to aromatic oxidation. Furthermore, it can increase the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved clinical success. The trans- and cis-isomers of 4-substituted cyclohexanecarboxylic acids offer distinct spatial arrangements of the functional groups, which can be exploited to optimize binding to a biological target.[5]

The Carboxylic Acid Moiety: A Key Interaction Point and Solubility Enhancer

The carboxylic acid group is a prevalent feature in a multitude of drugs, acting as a crucial point of interaction with biological targets through hydrogen bonding and ionic interactions.[6] It is a well-known zinc-binding group, making it a key component in the design of inhibitors for metalloenzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). While the carboxylic acid group enhances aqueous solubility, its potential for metabolic glucuronidation and its impact on membrane permeability must be considered during drug development.

The Sulfonamide Group: A Versatile and Privileged Pharmacophore

The sulfonamide functional group is one of the most versatile and enduring pharmacophores in medicinal chemistry.[7][8] Beyond its historical significance in antibacterial drugs, the sulfonamide moiety is present in a wide array of modern therapeutics, including diuretics, anticonvulsants, anti-inflammatory agents, and anticancer drugs.[7][9] Like the carboxylic acid, the sulfonamide group can also function as a zinc-binding group, most notably in the design of carbonic anhydrase inhibitors.[1] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a valuable component in drug design.[8]

Potential Therapeutic Applications and Target Classes

Based on the functionalities present in the this compound scaffold, several potential therapeutic applications can be envisaged.

Carbonic Anhydrase Inhibition

The primary sulfonamide group is the quintessential zinc-binding feature for inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[1] Derivatives of 4-sulfamoylbenzoic acid are known CA inhibitors.[1] By replacing the benzene ring with a cyclohexane ring, it may be possible to develop novel CA inhibitors with altered selectivity profiles and improved pharmacokinetic properties.

Caption: Hypothetical binding mode of this compound in the active site of carbonic anhydrase.

Metalloenzyme Inhibition

The presence of both a sulfonamide and a carboxylic acid group raises the possibility of this scaffold acting as a bidentate zinc-binding ligand in other metalloenzymes. This could be particularly relevant for matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), where inhibitors often feature a zinc-binding group. The cyclohexane backbone would serve to position these functional groups optimally within the enzyme's active site.

Anticancer and Anti-inflammatory Applications

Derivatives of cycloalkanecarboxamides containing sulfonate and sulfamate moieties have demonstrated antiproliferative activity against various cancer cell lines.[10] Furthermore, trans-4-substituted cyclohexanecarboxylic acids have been developed as antagonists of very late antigen-4 (VLA-4), a target for inflammatory diseases.[5] These precedents suggest that the this compound scaffold could be a valuable starting point for the development of new anticancer and anti-inflammatory agents.

Structure-Activity Relationship (SAR) Considerations

While no specific SAR data exists for this scaffold, we can extrapolate from related compound classes to guide future optimization efforts.

| Modification Site | Potential Impact | Rationale |

| N-substitution of the sulfonamide | Modulate potency, selectivity, and physicochemical properties. | A common strategy in sulfonamide drug design to explore interactions with different sub-pockets of the target enzyme. |

| Esterification of the carboxylic acid | Prodrug strategy to improve cell permeability and oral bioavailability. | The ester can be cleaved in vivo to release the active carboxylic acid. |

| Bioisosteric replacement of the carboxylic acid | Overcome metabolic liabilities and fine-tune acidity and binding interactions. | Tetrazoles, hydroxamic acids, or acylsulfonamides are common bioisosteres for carboxylic acids. |

| Stereochemistry of the cyclohexane ring | Influence the spatial orientation of the functional groups and binding affinity. | The trans and cis isomers will present the sulfamoyl and carboxyl groups at different angles and distances. |

| Substitution on the cyclohexane ring | Introduce additional points of interaction with the target and modulate lipophilicity. | Small alkyl or halogen substituents could be explored. |

Conclusion

The this compound scaffold represents a confluence of privileged medicinal chemistry motifs. Its rigid, three-dimensional cyclohexane core offers potential advantages in terms of metabolic stability and pharmacokinetic profile over analogous aromatic systems. The dual presence of a sulfonamide and a carboxylic acid group provides multiple avenues for strong interactions with biological targets, particularly metalloenzymes. While this scaffold remains largely unexplored, the foundational knowledge of its constituent parts strongly suggests its potential in diverse therapeutic areas, including oncology, inflammation, and infectious diseases. This guide provides a theoretical and practical framework to encourage and facilitate the investigation of this promising chemical entity. The synthesis is feasible through established methods, and the potential for developing novel and effective therapeutics warrants its exploration by the medicinal chemistry community.

References

-

2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. (2023). PMC. Retrieved from [Link]

-

Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. (2009). PubMed. Retrieved from [Link]

-

(PDF) N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. (2022). ResearchGate. Retrieved from [Link]

-

Synthesis of Cyclohexane-Angularly-Fused Triquinanes. (n.d.). PMC. Retrieved from [Link]

-

Antiproliferative activity of cycloalkanecarboxamide derivatives possessing sulfonate or sulfamate moiety. (2020). PubMed. Retrieved from [Link]

- EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. (n.d.). Google Patents.

- US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same. (n.d.). Google Patents.

-

Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024). PMC. Retrieved from [Link]

-

Document: Combination of cyclohexane and piperazine based κ-opioid receptor agonists: Synthesis and pharmacological evaluation of trans,trans-configu.... (n.d.). ChEMBL. Retrieved from [Link]

-

Cyclohexene sulfonamide | C6H11NO2S | CID 17976419. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. (n.d.). RSC Publishing. Retrieved from [Link]

-

Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). MDPI. Retrieved from [Link]

-

Synthesis of chiral cyclohexane-linked bisimidazolines. (2025). Beilstein Journals. Retrieved from [Link]

-

Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved from [Link]

-

What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). Cleveland Clinic. Retrieved from [Link]

-

Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). PMC. Retrieved from [Link]

-

(PDF) Catalytic Hydrogenation of Benzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. (n.d.). PMC. Retrieved from [Link]

-

Electrocatalytic hydrogenation of benzoic acids in a proton-exchange membrane reactor. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. (n.d.). CABI Digital Library. Retrieved from [Link]

-

The importance of sulfur-containing motifs in drug design and discovery. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis and pharmacological activity of small organosulfur molecules for natural products mimicking. (n.d.). International Research Journal. Retrieved from [Link]

-

Medicinally Privileged Sultams: Synthesis and Mechanism of Action. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. Carzenide | 138-41-0 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 8. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. Antiproliferative activity of cycloalkanecarboxamide derivatives possessing sulfonate or sulfamate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing 4-Sulfamoylcyclohexane-1-carboxylic acid as a Novel Building Block in Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Expanding the Chemical Space of Peptidomimetics

Peptides are at the forefront of therapeutic innovation, serving as hormones, neurotransmitters, and growth factors.[1] However, their application can be limited by poor metabolic stability and low bioavailability. The incorporation of non-natural or "unnatural" amino acids and building blocks is a key strategy to overcome these limitations, enhancing the pharmacokinetic properties and conformational rigidity of peptide-based drugs.[1][2] Cyclic structures, in particular, are known to improve resistance to enzymatic degradation and can lock the peptide into a bioactive conformation, enhancing binding affinity and selectivity.[2][3][4][5]

This guide introduces 4-Sulfamoylcyclohexane-1-carboxylic acid as a versatile building block for peptide synthesis. Its unique structure, featuring a saturated cyclohexane ring and a sulfonamide moiety, offers a novel scaffold to modulate the physicochemical properties of peptides. The cyclohexane ring provides conformational constraint, while the sulfonamide group can act as a hydrogen bond donor and acceptor, potentially influencing molecular interactions and cell permeability.

This document provides a comprehensive overview of the rationale for using this building block, detailed protocols for its incorporation into peptide chains via standard coupling methodologies, and expert insights into potential challenges and optimization strategies.

The Strategic Advantage of this compound in Peptide Design

The decision to incorporate a specific building block into a peptide therapeutic is driven by the desire to impart specific structural and functional properties. This compound offers several potential advantages:

-

Conformational Rigidity: The cyclohexane scaffold restricts the rotational freedom of the peptide backbone, which can pre-organize the peptide into a conformation favorable for receptor binding, minimizing the entropic penalty upon binding.[2]

-